1-Phenylpyrrole
Overview
Description
1-Phenylpyrrole is a heterocyclic compound with the empirical formula C10H9N . It is a chemical analog of the natural antifungal compound pyrrolnitrin . It appears as a light beige to brown crystalline powder and lumps .
Synthesis Analysis
1-Phenylpyrrole can be synthesized from aryl carbamate and/or aryl sulfamate, nitrogen-containing compounds, sodium tert-butoxide, and Fe3O4SiO2-EDTA-Ni (II) NPs . The reaction progress is monitored by TLC using petroleum ether/ethyl acetate and/or GC .
Molecular Structure Analysis
The molecular weight of 1-Phenylpyrrole is 143.19 . Its structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1-Phenylpyrrole has been used to study the half-wave potentials of the aqueous redox couples and the oxidation potentials of the monomers in 1,2-dichloroethane .
Physical And Chemical Properties Analysis
1-Phenylpyrrole has a boiling point of 234.0±9.0 °C at 760 mmHg and a melting point of 58-60 °C . It has a density of 1.0±0.1 g/cm3 .
Scientific Research Applications
Electronic State and Dipole Moment
- Stark-Effect Studies: High-resolution fluorescence excitation experiments on 1-phenylpyrrole revealed significant insights into its electronic state and dipole moment. It was found that the electronic state responsible for strong features in the UV absorption spectrum is the 1Lb state, which is more planar than the ground state. The direction of the permanent electric dipole moment in the 1Lb state is reversed compared to that of the ground state, indicating implications for intramolecular charge transfer in the isolated molecule (Thomas et al., 2010).
Formation of Oligomers
- Electrified Liquid/Liquid Interface: Research on the formation of oligomers of 1-phenylpyrrole demonstrated that this process can be initiated by a heterogeneous electron transfer step at the interface of two immiscible electrolyte solutions. This leads to the formation of a radical cation of the monomer in the organic phase (Cunnane & Evans, 1998).
Photolytic Studies
- Flash Photolysis Study: A study involving flash photolysis of 1-phenylpyrrole indicated that a major event is the fission of the phenyl-pyrrolyl bond, leading to the formation of radicals. This study provided insights into the photolytic behavior and the stability of 1-phenylpyrrole under various conditions (Santos, Testa & O'Sullivan, 1983).
Computational Studies
- Geometric Structure and Torsional Potential: Computational studies have been conducted to understand the geometric structure and torsional potential of 1-phenylpyrrole. These studies involve both neutral molecules and radical cations, providing a detailed understanding of the effects of substituents on the structural properties of 1-phenylpyrrole (Alemán, Domingo & Juliá, 2001).
Charge Transfer Phenomena
- Twisted Intramolecular Charge Transfer: Ab initio results for the electronic spectra of 1-phenylpyrrole have shed light on the phenomenon of twisted intramolecular charge transfer (TICT). This study reveals the most stable conformation and the predicted features of the absorption spectrum, providing insights into the charge transfer mechanism in this compound (Proppe, Merchán & Serrano-Andrés, 2000).
Solvation Dynamics
- Molecular Dynamics Simulations: Non-equilibrium molecular dynamics simulations have been used to investigate the solvation dynamics of 1-phenylpyrrole in acetonitrile. The study highlights the real-time dynamics of solvation upon electronic excitation and supports the TICT mechanism for 1-phenylpyrrole in a polar solvent (Manz, Proppe & Schmidt, 2002).
Molecular Orbital Study
- Conformational Behaviour: A semiempirical molecular orbital study was conducted to understand the equilibrium twist angles and rotational barriers of phenylpyrroles, including 1-phenylpyrrole. This study offers insights into the stability and energy dynamics of different conformations of 1-phenylpyrrole (Fabian, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGAZKEOUKLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79799-71-6 | |
Record name | 1H-Pyrrole, 1-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79799-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60212905 | |
Record name | 1-Phenylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrrole | |
CAS RN |
635-90-5 | |
Record name | 1-Phenylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OD6N6545H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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